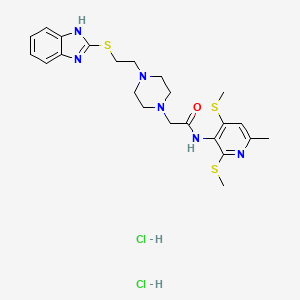
K-604 dihydrochloride
概要
説明
K-604 ジヒドロクロリドは、アシルCoA:コレステロールアシルトランスフェラーゼ1(ACAT-1)の強力かつ選択的な阻害剤です。この酵素は、アテローム性動脈硬化症の発症に関与するマクロファージにおけるコレステロールエステルの形成に重要な役割を果たします。 K-604 ジヒドロクロリドは、コレステロールエステル化を減らし、コレステロールの流出を促進する上で大きな可能性を示しており、心臓血管研究において貴重な化合物となっています .
2. 製法
合成経路と反応条件: K-604 ジヒドロクロリドの合成には、ベンゾイミダゾール部分の形成とそれに続くピペラジン環への結合を含む複数のステップが含まれます。主なステップは次のとおりです。
ベンゾイミダゾールの形成: これは、塩基の存在下でo-フェニレンジアミンと二硫化炭素を反応させてベンゾイミダゾールを形成することを伴います。
ピペラジンへの結合: 次に、ベンゾイミダゾール誘導体は、制御された条件下でピペラジン誘導体と反応させて最終生成物を形成します。
工業的生産方法: K-604 ジヒドロクロリドの工業的生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。このプロセスには以下が含まれます。
バッチ処理: 温度、圧力、pHなどの反応パラメータを制御するためにバッチ反応器を使用します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of K-604 dihydrochloride involves multiple steps, including the formation of the benzimidazole moiety and its subsequent attachment to a piperazine ring. The key steps include:
Formation of Benzimidazole: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.
Attachment to Piperazine: The benzimidazole derivative is then reacted with a piperazine derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization and chromatography to achieve the desired purity levels
化学反応の分析
反応の種類: K-604 ジヒドロクロリドは主に次のような反応を起こします。
置換反応: 分子内の官能基の置換を伴います。
酸化還元反応: 化合物の酸化状態を変更します。
一般的な試薬と条件:
置換反応: 通常、穏やかなから中程度の条件下で求核性または求電子性試薬を伴います。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することがよくあります。
還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな生物学的活性を示す可能性のあるK-604 ジヒドロクロリドのさまざまな誘導体が含まれます .
4. 科学研究への応用
K-604 ジヒドロクロリドは、科学研究において幅広い用途があります。
化学: ACAT-1の阻害とそのコレステロール代謝への影響を研究するためのツールとして使用されます。
生物学: マクロファージにおけるコレステロールレベルの調節における役割と、アテローム性動脈硬化症の治療における可能性について調査されています。
医学: 心臓血管疾患、特に動脈のプラーク形成の抑制における治療の可能性について探求されています。
科学的研究の応用
K-604 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of ACAT-1 and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating cholesterol levels in macrophages and its potential in treating atherosclerosis.
Medicine: Explored for its therapeutic potential in cardiovascular diseases, particularly in reducing plaque formation in arteries.
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and cardiovascular health
作用機序
K-604 ジヒドロクロリドは、マクロファージにおけるコレステロールのエステル化を担う酵素であるACAT-1を選択的に阻害することで作用を発揮します。この阻害は次につながります。
コレステロールエステル化の減少: コレステロールエステルの形成を減少させます。
コレステロール流出の増加: マクロファージからのコレステロールの除去を促進します。
プラーク形成の調節: コラーゲン産生の増加とマクロファージ含有量の減少によって、アテローム性動脈硬化プラークの表現型を変更します
類似の化合物:
パクチミブ: ACAT-1とACAT-2の非選択的な阻害剤で、血漿コレステロールレベルを低下させますが、プラークの組成には影響を与えません。
アバシミブ: K-604 ジヒドロクロリドよりも広範な活性がありますが、選択性が低い、別のACAT阻害剤です。
K-604 ジヒドロクロリドの独自性: K-604 ジヒドロクロリドは、ACAT-2よりもACAT-1に対して高い選択性を示すため、血漿コレステロールレベルに大きく影響を与えることなく、マクロファージのコレステロール代謝を標的にすることにより、より効果的です .
類似化合物との比較
Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.
Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.
Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .
特性
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)
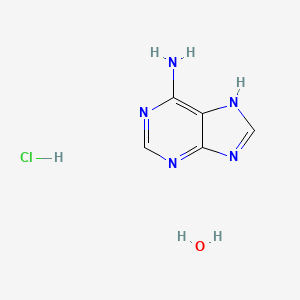
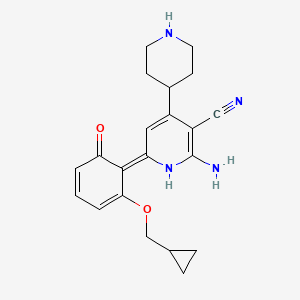
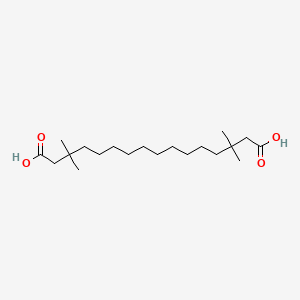
![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
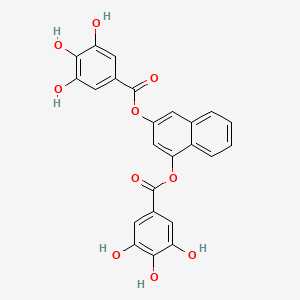
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

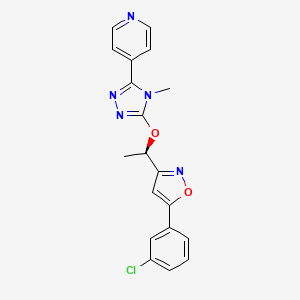
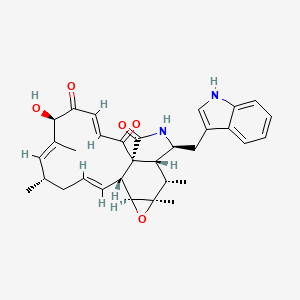
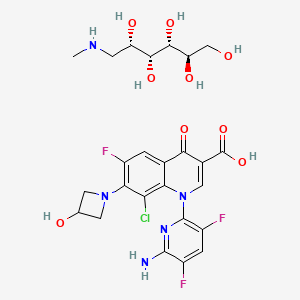
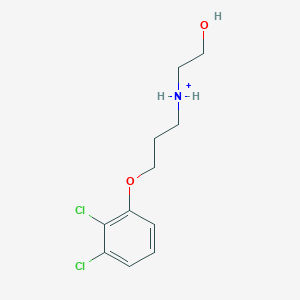

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
